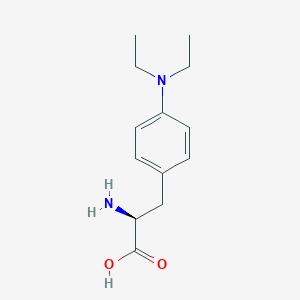

H-L-Phe(4-NEt2)-OH

Description

Based on the available data, this compound likely features a diethylamino (-NEt₂) group at the para position of the phenyl ring, which modulates its electronic, steric, and solubility properties. Such derivatives are critical in peptide synthesis, click chemistry, and enzyme inhibition studies due to their tunable reactivity and bioorthogonal functionalities .

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(diethylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)11-7-5-10(6-8-11)9-12(14)13(16)17/h5-8,12H,3-4,9,14H2,1-2H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBDYJBUJGEPQD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Phe(4-NEt2)-OH typically involves the following steps:

Starting Material: The synthesis begins with L-phenylalanine.

Nitration: The phenyl ring of L-phenylalanine is nitrated to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group.

Alkylation: The amine group is alkylated using diethylamine to form the diethylamino group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

H-L-Phe(4-NEt2)-OH can undergo various chemical reactions, including:

Oxidation: The diethylamino group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso or nitro derivative, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its effects on cellular processes and protein interactions.

Medicine: Investigated for potential therapeutic uses, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-L-Phe(4-NEt2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity and specificity, leading to altered biological activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare H-L-Phe(4-NEt₂)-OH (theoretical) with structurally related para-substituted phenylalanine derivatives documented in the evidence. Key parameters include molecular weight, substituent properties, solubility, and applications.

Poc = Propargyloxycarbonyl; MeTz = Methyltetrazole; CuAAC = Copper-catalyzed azide-alkyne cycloaddition.

H-Phe(4-NH₂)-OH (4-Amino-L-phenylalanine)

- Structural and Functional Insights : The -NH₂ group enhances hydrogen-bonding capacity, making it useful in enzyme-binding studies. Its solubility in water (3.33 mg/mL) facilitates aqueous-phase reactions .

- Applications: Used as a building block in peptide antibiotics and enzyme inhibitors. Its amino group can be further functionalized via diazotization or crosslinking .

- Limitations : Susceptible to oxidation; requires protection (e.g., Boc or Fmoc) during SPPS .

H-Phe(4-Cl)-OH (4-Chloro-L-phenylalanine)

- Electron-Withdrawing Effects : The -Cl group increases electrophilicity, enhancing stability against metabolic degradation. Used in antimicrobial peptide analogs .

- Challenges: Limited solubility in polar solvents may necessitate organic co-solvents for reactions.

Fmoc-Phe(4-NO₂)-OH

- SPPS Compatibility : The nitro group improves UV detection during peptide synthesis. Its large molecular weight (432.43 g/mol) and Fmoc protection make it ideal for automated SPPS .

- Drawbacks : Low aqueous solubility requires DMSO or DMF for handling.

H-L-Phe(4-NH-Poc)-OH

- Click Chemistry Utility : The propargyloxycarbonyl (Poc) group enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Stable under acidic conditions (e.g., TFA cleavage in SPPS) .

H-L-Phe(4-N₃)-OH

- Bioorthogonal Labeling : The azide group participates in CuAAC reactions for site-specific protein modification. Requires organic solvents for dissolution, limiting in vivo applications .

Research Findings and Trends

Substituent-Driven Solubility: Polar groups (e.g., -NH₂) enhance aqueous solubility, while hydrophobic groups (e.g., -NO₂, -Poc) favor organic phases .

Reactivity Modulation: Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize intermediates in peptide coupling reactions, whereas electron-donating groups (e.g., -NH₂, -NEt₂) improve nucleophilicity .

Applications in Drug Discovery : -N₃ and -Poc derivatives are pivotal in targeted drug delivery systems via bioorthogonal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.